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molecular formula C11H22N2O4 B8488738 (2-Morpholin-4-yl-ethoxy)-carbamic acid tert-butyl ester

(2-Morpholin-4-yl-ethoxy)-carbamic acid tert-butyl ester

Cat. No. B8488738
M. Wt: 246.30 g/mol
InChI Key: HRJXNSVJJLLUAF-UHFFFAOYSA-N
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Patent
US07425637B2

Procedure details

To a solution of (2-bromo-ethoxy)-carbamic acid tert-butyl ester (252 mg, 1.05 mmol) in DMF (2 mL) at room temperature is added morpholine (0.14 mL, 1.6 mmol). The reaction mixture is stirred for 7 hours at 50° C. The reaction mixture is diluted with EtOAc, and washed with water. The organic layer is dried over MgSO4, filtered, concentrated, and purified by flash chromatography (2% MeOH in CH2Cl2) to give the desired product (118 mg, 46%): MS APCI (+) m/z 247 detected.
Quantity
252 mg
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:12])[NH:7][O:8][CH2:9][CH2:10]Br)([CH3:4])([CH3:3])[CH3:2].[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>CN(C=O)C.CCOC(C)=O>[C:1]([O:5][C:6](=[O:12])[NH:7][O:8][CH2:9][CH2:10][N:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
252 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NOCCBr)=O
Name
Quantity
0.14 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 7 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (2% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NOCCN1CCOCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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